ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a fascinating compound with a complex structure that combines elements of quinoline, sulfonyl, benzamide, and thiophene. Each of these functional groups contributes unique properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves multi-step organic reactions. The process typically begins with the synthesis of 3,4-dihydroquinoline derivatives, followed by the introduction of the sulfonyl group through sulfonation. Subsequent steps involve the attachment of benzamide and thiophene carboxylate groups under specific reaction conditions, such as temperature control and catalysis.
Industrial Production Methods
For large-scale production, the synthesis is optimized to maximize yield and purity. Industrial methods may involve the use of continuous flow reactors to maintain optimal reaction conditions and minimize by-products. Advanced purification techniques, such as chromatography, are employed to ensure the compound's high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Each reaction type affects different parts of the molecule.
Common Reagents and Conditions
Oxidation: : Often carried out using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Typically involves reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents or nucleophiles such as halides and amines are common in substitution reactions.
Major Products Formed
Depending on the reaction conditions and reagents used, the compound can yield different products
Scientific Research Applications
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of novel materials and catalysts due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its quinoline and thiophene moieties may bind to enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group enhances solubility and cellular uptake, allowing the compound to penetrate biological membranes effectively.
Comparison with Similar Compounds
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate stands out due to its combination of functional groups, each contributing unique properties. Similar compounds include:
Ethyl 2-(4-sulfonylbenzamido)thiophene-3-carboxylate: : Lacks the quinoline moiety, affecting its biological activity.
Quinoline-based sulfonamides: : These compounds may not have the thiophene carboxylate group, altering their chemical reactivity.
Thiophene carboxylate derivatives: : Typically lack the complexity of the quinoline and sulfonyl groups, impacting their overall functionality.
This compound is unique in its combination of these functional groups, making it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-4-32-25(29)22-16(2)17(3)33-24(22)26-23(28)19-11-13-20(14-12-19)34(30,31)27-15-7-9-18-8-5-6-10-21(18)27/h5-6,8,10-14H,4,7,9,15H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZORUKASCYHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.